molecular formula C15H13ClFNO3 B4642763 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

Cat. No.: B4642763
M. Wt: 309.72 g/mol
InChI Key: AQUVHFQICIGTGO-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a fluorine atom at the 2nd position, and two methoxy groups at the 2nd and 4th positions on the phenyl ring

Properties

IUPAC Name

4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUVHFQICIGTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Substitution: The amine group is then substituted with a 2,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Fluorination: Finally, the fluorine atom is introduced at the 2nd position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzaldehyde or 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid.

    Reduction: Formation of 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzene.

    Substitution: Formation of 4-chloro-N-(2,4-dimethoxyphenyl)-2-aminobenzamide or 4-chloro-N-(2,4-dimethoxyphenyl)-2-thiobenzamide.

Scientific Research Applications

4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and cell division, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide
  • 4-chloro-N-(2,4-dimethoxyphenyl)-2-chlorobenzamide

Uniqueness

4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom at the 2nd position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide
Reactant of Route 2
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4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

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